2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine is a heterocyclic compound that contains both pyridine and pyrimidine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine typically involves the reaction of 2,4-dichloro-6-(trifluoromethyl)pyrimidine with appropriate reagents under controlled conditions. One common method involves the use of phosphorus oxychloride (POCl3) and a base such as diisopropylethylamine (DIPEA) to facilitate the reaction . The reaction is carried out at elevated temperatures, usually around 70°C, to ensure complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amine derivatives, while oxidation can produce corresponding oxides .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors . For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-6-(trifluoromethyl)pyrido[3,2-D]pyrimidine can be compared with other similar compounds, such as:
2,4-Dichloro-6-(trifluoromethyl)pyrimidine: This compound shares a similar structure but lacks the pyridine ring, which may affect its chemical properties and biological activities.
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine: This compound has additional substituents that may enhance its biological activities.
Eigenschaften
Molekularformel |
C8H2Cl2F3N3 |
---|---|
Molekulargewicht |
268.02 g/mol |
IUPAC-Name |
2,4-dichloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H2Cl2F3N3/c9-6-5-3(14-7(10)16-6)1-2-4(15-5)8(11,12)13/h1-2H |
InChI-Schlüssel |
BWXYATVJUUFINO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=C1N=C(N=C2Cl)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.